

Application Notes and Protocols: Reaction Mechanisms Involving Nitrile Oxides and Nitroalkenes

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Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

Cat. No.: B073563

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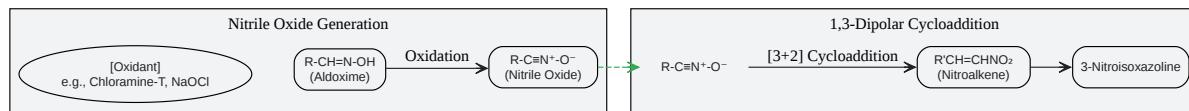
These application notes provide a detailed overview of the 1,3-dipolar cycloaddition reactions between nitrile oxides and nitroalkenes, leading to the formation of isoxazolines and their derivatives. This class of reactions is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the resulting heterocyclic compounds. This document outlines the fundamental reaction mechanisms, provides detailed experimental protocols for key synthetic procedures, and presents quantitative data for a range of substrates. Furthermore, it illustrates the application of these compounds in targeting specific biological pathways.

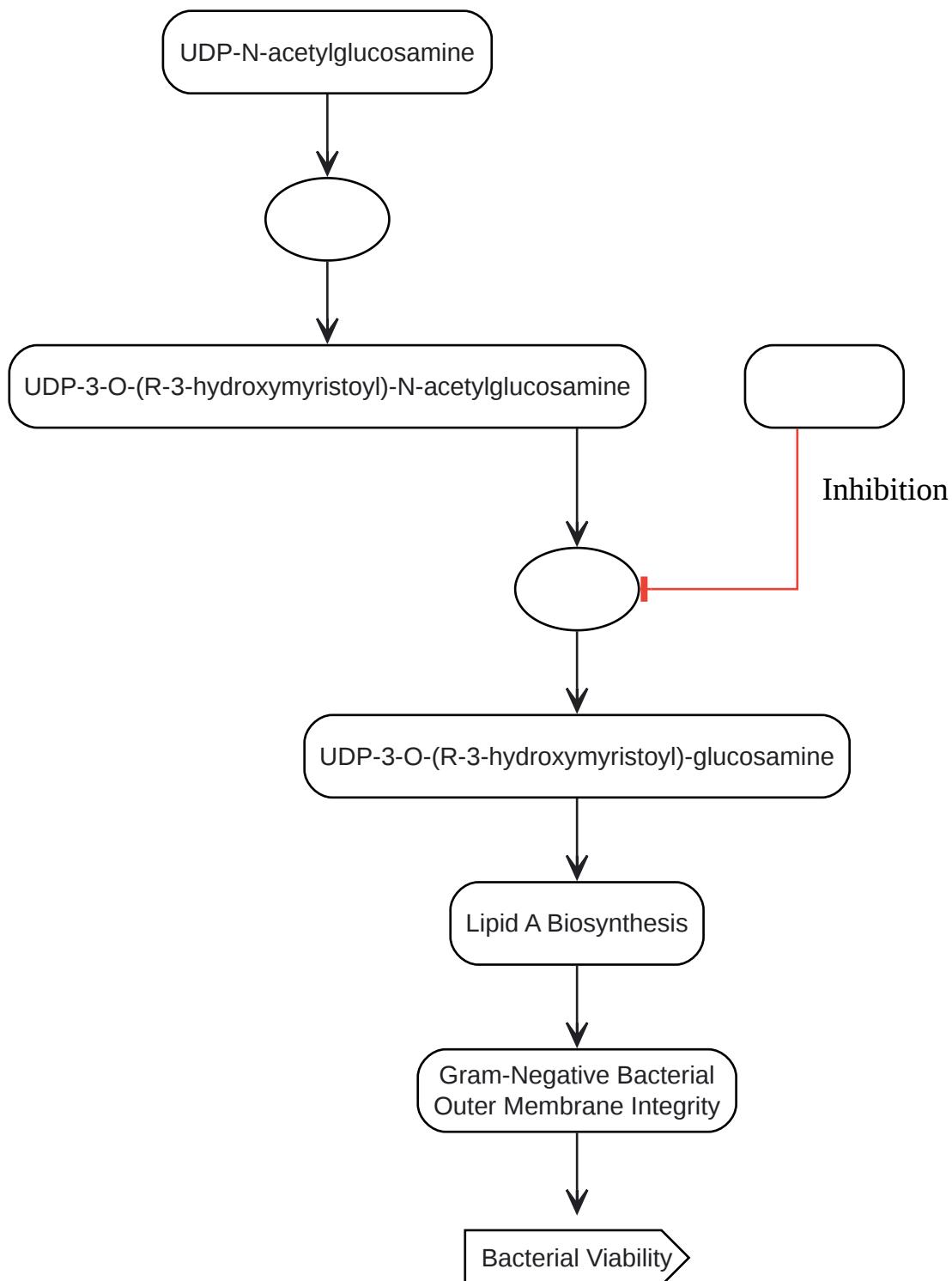
Reaction Mechanism: 1,3-Dipolar Cycloaddition

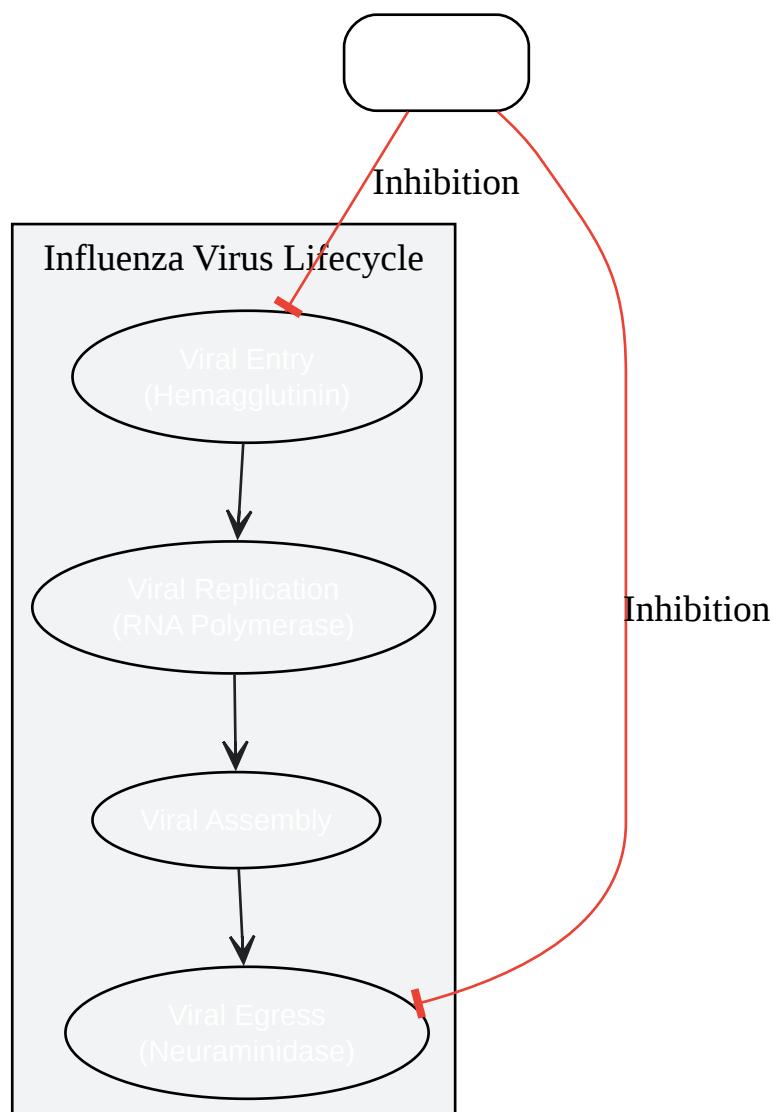
The core reaction involves the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with a nitroalkene (a dipolarophile) to furnish a five-membered heterocyclic ring, specifically a 3-nitroisoxazoline. Nitrile oxides are typically generated *in situ* from precursors such as aldoximes or primary nitroalkanes.^[1] The reaction generally proceeds via a concerted mechanism, although stepwise pathways have also been considered.^[2] The regioselectivity of the cycloaddition is a key aspect, with the formation of 3,4- or 3,5-disubstituted isoxazolines being dependent on the electronic and steric properties of the substituents on both the nitrile oxide and the nitroalkene.^{[2][3]}

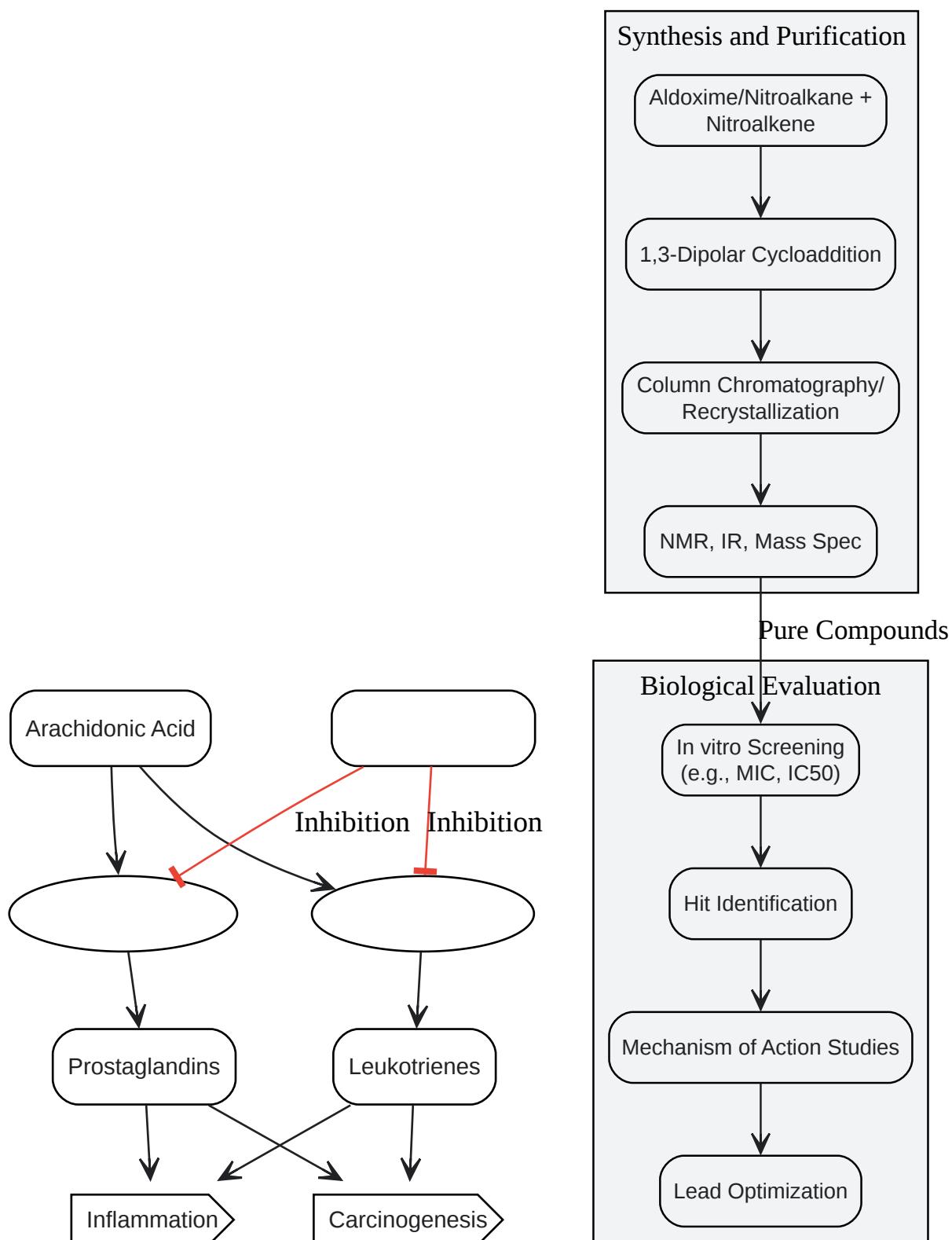
General Reaction Scheme:

In situ generation of nitrile oxide from an aldoxime followed by 1,3-dipolar cycloaddition with a nitroalkene.







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References

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